molecular formula C26H50N6O11 B6299401 NH2-PEG4-DOTA CAS No. 2090232-34-9

NH2-PEG4-DOTA

Cat. No.: B6299401
CAS No.: 2090232-34-9
M. Wt: 622.7 g/mol
InChI Key: ZINZZXBOBNTERY-UHFFFAOYSA-N
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Description

2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid: It is widely used in pharmaceuticals and biomedical research due to its ability to form stable complexes with metal ions . This compound is particularly valuable in the field of diagnostic imaging and targeted drug delivery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves several steps. The process typically begins with the preparation of the polyethylene glycol (PEG) chain, which is then conjugated to the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).

Industrial Production Methods: In industrial settings, the production of 2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product .

Mechanism of Action

The mechanism of action of 2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves its ability to form stable complexes with metal ions. The chelation process enhances the stability and bioavailability of the metal ions, allowing for targeted delivery and imaging . The compound’s molecular targets include various metal ions, and its pathways involve the formation of stable metal-chelate complexes that can be used for diagnostic and therapeutic purposes .

Comparison with Similar Compounds

Uniqueness of 2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid: The unique feature of this compound is its polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility. This makes it particularly suitable for use in biomedical applications, where stability and reduced immunogenicity are crucial .

Properties

IUPAC Name

2-[4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N6O11/c27-1-11-40-13-15-42-17-18-43-16-14-41-12-2-28-23(33)19-29-3-5-30(20-24(34)35)7-9-32(22-26(38)39)10-8-31(6-4-29)21-25(36)37/h1-22,27H2,(H,28,33)(H,34,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINZZXBOBNTERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N6O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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